5-Bromo-1-methylindazole-3-boronic acid, pinacol ester
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Overview
Description
5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is a versatile organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its unique properties. The compound has the molecular formula C14H18BBrN2O2 and a molecular weight of 337.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester typically involves the reaction of 5-bromo-1-methylindazole with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methylindazole-3-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronates.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is extensively used in scientific research, including:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and drug discovery.
Medicine: It is involved in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-Bromo-phenylboronic acid, pinacol ester
- 2-Methylphenylboronic acid, pinacol ester
Uniqueness
5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is unique due to its indazole core structure, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
5-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-8-9(16)6-7-11(10)18(5)17-12/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLMZHRTHXSWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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